4-Bromo-2-chlorophenol

Descripción general

Descripción

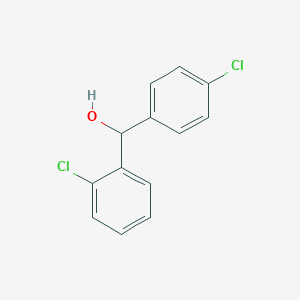

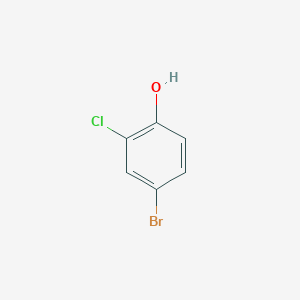

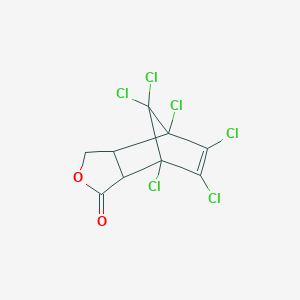

4-Bromo-2-chlorophenol is a halophenol in which the hydrogens at positions 2 and 4 have been replaced by chlorine and bromine, respectively . It is a member of monochlorobenzenes and an organobromine compound .

Molecular Structure Analysis

The molecular formula of 4-Bromo-2-chlorophenol is C6H4BrClO . The structure includes a phenol group with chlorine and bromine substituents at positions 2 and 4, respectively .Chemical Reactions Analysis

4-Bromo-2-chlorophenol is a biologically inactive metabolite of profenofos, an organophosphorus pesticide . It undergoes enzyme-catalyzed copolymerization with phenols catalyzed by extracellular laccase of the fungus Rhizoctonia praticola .Physical And Chemical Properties Analysis

4-Bromo-2-chlorophenol has a molecular weight of 207.45 g/mol . It has a computed XLogP3 value of 3.1, indicating its relative lipophilicity . It has one hydrogen bond donor and one hydrogen bond acceptor .Aplicaciones Científicas De Investigación

Pesticide Metabolite

“4-Bromo-2-chlorophenol” is a biologically inactive metabolite of profenofos, an organophosphorus pesticide . This means it is produced when profenofos is broken down in the body or in the environment. Understanding the metabolites of pesticides is crucial for assessing their environmental impact and potential health risks.

Enzyme-Catalyzed Copolymerization

This compound undergoes enzyme-catalyzed copolymerization with phenols, a process catalyzed by the extracellular laccase of the fungus Rhizoctonia praticola . This process could be useful in the production of certain types of polymers.

Synthesis of Derivatives

“4-Bromo-2-chlorophenol” has been used as a reagent during the synthesis of 7-arylbenzo . This indicates its potential use in the synthesis of various organic compounds, which could have applications in pharmaceuticals, materials science, and other fields.

Environmental Monitoring

As a metabolite of a commonly used pesticide, “4-Bromo-2-chlorophenol” could potentially be used as a marker for environmental contamination by profenofos . Monitoring its levels could provide valuable information about the extent and impact of pesticide use.

Biological Research

Given its interactions with enzymes like laccase, “4-Bromo-2-chlorophenol” could be used in biological research to study these enzymes and the organisms that produce them .

Chemical Research

The properties of “4-Bromo-2-chlorophenol”, such as its boiling point and molecular weight , make it a subject of interest in chemical research. Studying its properties could lead to a better understanding of halogenated phenols and related compounds.

Safety And Hazards

Direcciones Futuras

There is ongoing research into the degradation of 4-Bromo-2-chlorophenol. For example, studies have investigated the effect of chloride ion on its degradation by a sulphate radical-based oxidation process . This research could lead to improved methods for the removal of such compounds from the environment.

Relevant Papers Several papers have been published on 4-Bromo-2-chlorophenol. For instance, a study on the oxidation kinetics of bromophenols by nonradical activation of peroxydisulfate in the presence of carbon nanotube . Another paper investigated the effect of chloride ion on the degradation of 4-bromo-2-chlorophenol by a sulphate radical-based oxidation process .

Propiedades

IUPAC Name |

4-bromo-2-chlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClO/c7-4-1-2-6(9)5(8)3-4/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIBJPUXLAKVICD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30192745 | |

| Record name | 4-Bromo-2-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-chlorophenol | |

CAS RN |

3964-56-5 | |

| Record name | 4-Bromo-2-chlorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3964-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-chlorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003964565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-2-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-chlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.430 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BROMO-2-CHLOROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/994SJ34D8P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: 4-Bromo-2-chlorophenol is a common degradation product of the organophosphate insecticide profenofos. [, , , , , , , , , , , , , , , , ] It is formed through the cleavage of the phosphorothioate ester bond in profenofos. [, ]

A: 4-Bromo-2-chlorophenol has been identified as the primary cause of an off-odor, described as similar to profenofos, in melons treated with the pesticide. [, ] While profenofos itself was undetectable, the presence of 4-Bromo-2-chlorophenol in the fruit was confirmed, and solutions of this compound in water exhibited similar undesirable organoleptic properties. [, ]

A: Yes, 4-Bromo-2-chlorophenol serves as a specific and sensitive biomarker for profenofos exposure in humans. [, ] Studies on Egyptian agricultural workers demonstrated a significant increase in urinary 4-Bromo-2-chlorophenol levels during profenofos application. [, ] In vitro studies using human liver microsomes and recombinant human CYPs confirmed that 4-Bromo-2-chlorophenol is a primary metabolite of profenofos detoxification in humans. []

A: In cotton plants, 4-Bromo-2-chlorophenol is primarily metabolized through conjugation with sugars, particularly glucose. [] This process leads to the formation of unique glucosylsulfate conjugates, indicating a specific metabolic pathway for this compound in cotton. []

A: Yes, several bacterial species demonstrate the ability to degrade 4-Bromo-2-chlorophenol. For instance, Bacillus subtilis strains isolated from grapevines have shown enhanced degradation of profenofos, leading to the formation and subsequent degradation of 4-Bromo-2-chlorophenol. [] Similarly, Bacillus sp. PF1, isolated from apple orchard soil, can utilize profenofos as a sole carbon and energy source, with 4-Bromo-2-chlorophenol identified as an intermediate metabolite in the degradation pathway. []

A: Fungal phenol oxidases, such as those produced by Rhizoctonia praticola, can polymerize 4-Bromo-2-chlorophenol. [, ] These enzymes catalyze the oxidative coupling of phenolic compounds, including 4-Bromo-2-chlorophenol, resulting in the formation of oligomers and polymers. [, ] This polymerization process can contribute to the detoxification of 4-Bromo-2-chlorophenol in the environment.

A: Yes, 4-Bromo-2-chlorophenol serves as a valuable starting material in organic synthesis. For example, it can be used to synthesize potassium 6-hydroxy-7-chloro-1,1-dimethyl-3,3-difluorobenzo-1,2,3-siloxaborolate, a key intermediate in the development of structurally extended benzosiloxaboroles. [] These compounds have shown promising antibacterial activity against Gram-positive cocci. []

A: While 4-Bromo-2-chlorophenol is less toxic than its parent compound, profenofos, its presence in the environment raises concerns. [, ] Although it can be removed during conventional cotton scouring processes, it tends to accumulate in the scouring bath, necessitating detoxification before discharge. [] Additionally, its presence as a residue in agricultural products like grapes has been highlighted, with some samples exceeding the maximum residue limits set by regulatory bodies like the European Commission. []

ANone: Several analytical techniques are employed for the detection and quantification of 4-Bromo-2-chlorophenol:

- GC-MS (Gas Chromatography-Mass Spectrometry): This technique is widely used for identifying and quantifying 4-Bromo-2-chlorophenol in various matrices, including fruits, soil, and water samples. [, , , , , , ]

- LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This highly sensitive and selective technique is also used for the analysis of 4-Bromo-2-chlorophenol residues in food and environmental samples. [, ]

- HPLC (High-Performance Liquid Chromatography): HPLC, often coupled with UV or MS detection, is used to identify and quantify 4-Bromo-2-chlorophenol in environmental and biological samples. []

A: While 4-Bromo-2-chlorophenol can be degraded by certain microorganisms [, ], its persistence in various environmental compartments remains a concern. Further research is needed to fully understand its environmental fate and long-term effects.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2-Benzenediol, 4-fluoro-5-[(1R)-1-hydroxy-2-(methylamino)ethyl]-(9CI)](/img/structure/B164969.png)